3-Ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one
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Overview
Description
3-Ethoxy-androsta-3,5-dien-17-one is a synthetic steroidal compound with the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol . It is structurally related to androstenedione and is often used in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-androsta-3,5-dien-17-one typically involves the esterification of the C3 hydroxyl group of 4-androstene-3,17-dione. This process is carried out using toluene-p-sulfonic acid and acetic anhydride, resulting in a high yield of 96.4% and a purity of 98.8% as determined by high-performance liquid chromatography .
Industrial Production Methods
Industrial production methods for 3-Ethoxy-androsta-3,5-dien-17-one are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of biocatalytic processes, such as lipase-catalyzed hydrolysis, is also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-androsta-3,5-dien-17-one undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-Ethoxy-androsta-3,5-dien-17-one is widely used in scientific research due to its steroidal structure and biological activity. Its applications include:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of hormone-related disorders.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of 3-Ethoxy-androsta-3,5-dien-17-one involves its interaction with steroid hormone receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction influences various molecular pathways, including those involved in gene expression and cellular metabolism .
Comparison with Similar Compounds
3-Ethoxy-androsta-3,5-dien-17-one is similar to other steroidal compounds such as:
Androstenedione: A precursor to testosterone and estrogen.
Dehydroepiandrosterone (DHEA): An endogenous steroid hormone involved in the biosynthesis of androgens and estrogens.
Testosterone: The primary male sex hormone.
Uniqueness
What sets 3-Ethoxy-androsta-3,5-dien-17-one apart is its specific ethoxy group at the C3 position, which imparts unique chemical and biological properties. This modification can influence its binding affinity to receptors and its overall biological activity .
Properties
IUPAC Name |
3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-18H,4,6-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOWPNQOTVTCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CCC3C4CCC(=O)C4(CCC3C2(CC1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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